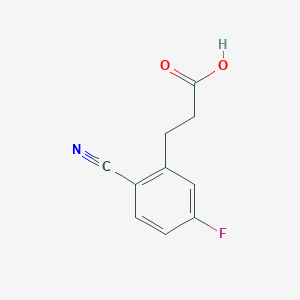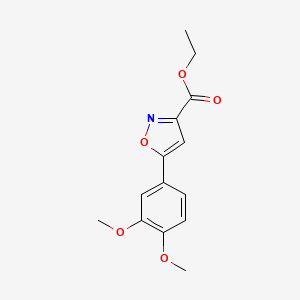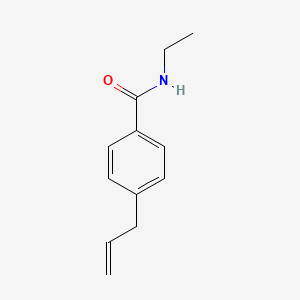
3-(2-Cyano-5-fluorophenyl)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Cyano-5-fluorophenyl)propanoic Acid is an organic compound with the molecular formula C10H8FNO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with a cyano group at the 2-position and a fluorine atom at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyano-5-fluorophenyl)propanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyano-5-fluorobenzaldehyde and malonic acid.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 2-cyano-5-fluorobenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms 3-(2-Cyano-5-fluorophenyl)acrylic acid.
Hydrogenation: The resulting 3-(2-Cyano-5-fluorophenyl)acrylic acid is then subjected to catalytic hydrogenation using a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Cyano-5-fluorophenyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces amines.
Substitution: Produces various substituted phenylpropanoic acids.
Wissenschaftliche Forschungsanwendungen
3-(2-Cyano-5-fluorophenyl)propanoic Acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Wirkmechanismus
The mechanism of action of 3-(2-Cyano-5-fluorophenyl)propanoic Acid involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Fluorophenyl)propanoic Acid: Lacks the cyano group, which affects its reactivity and applications.
2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic Acid: Has a similar structure but with a methyl group, which alters its chemical properties.
Uniqueness
3-(2-Cyano-5-fluorophenyl)propanoic Acid is unique due to the presence of both the cyano and fluorine substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C10H8FNO2 |
|---|---|
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
3-(2-cyano-5-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H8FNO2/c11-9-3-1-8(6-12)7(5-9)2-4-10(13)14/h1,3,5H,2,4H2,(H,13,14) |
InChI-Schlüssel |
FXRQFHZZASCVAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)CCC(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)
![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)
![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)







![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)
